(+)-Papaveroxinoline Acetate (+)-Papaveroxinoline Acetate
Brand Name: Vulcanchem
CAS No.: 106982-95-0
VCID: VC20836856
InChI: InChI=1S/C26H31NO9/c1-14(28)33-12-18-17(7-8-19(30-4)23(18)31-5)24(36-15(2)29)22-21-16(9-10-27(22)3)11-20-25(26(21)32-6)35-13-34-20/h7-8,11,22,24H,9-10,12-13H2,1-6H3/t22-,24+/m1/s1
SMILES: CC(=O)OCC1=C(C=CC(=C1OC)OC)C(C2C3=C(C4=C(C=C3CCN2C)OCO4)OC)OC(=O)C
Molecular Formula: C26H31NO9
Molecular Weight: 501.5 g/mol

(+)-Papaveroxinoline Acetate

CAS No.: 106982-95-0

Cat. No.: VC20836856

Molecular Formula: C26H31NO9

Molecular Weight: 501.5 g/mol

* For research use only. Not for human or veterinary use.

(+)-Papaveroxinoline Acetate - 106982-95-0

Specification

CAS No. 106982-95-0
Molecular Formula C26H31NO9
Molecular Weight 501.5 g/mol
IUPAC Name [6-[(S)-acetyloxy-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxyphenyl]methyl acetate
Standard InChI InChI=1S/C26H31NO9/c1-14(28)33-12-18-17(7-8-19(30-4)23(18)31-5)24(36-15(2)29)22-21-16(9-10-27(22)3)11-20-25(26(21)32-6)35-13-34-20/h7-8,11,22,24H,9-10,12-13H2,1-6H3/t22-,24+/m1/s1
Standard InChI Key PORLMVUCRQGQQT-VWNXMTODSA-N
Isomeric SMILES CC(=O)OCC1=C(C=CC(=C1OC)OC)[C@@H]([C@H]2C3=C(C4=C(C=C3CCN2C)OCO4)OC)OC(=O)C
SMILES CC(=O)OCC1=C(C=CC(=C1OC)OC)C(C2C3=C(C4=C(C=C3CCN2C)OCO4)OC)OC(=O)C
Canonical SMILES CC(=O)OCC1=C(C=CC(=C1OC)OC)C(C2C3=C(C4=C(C=C3CCN2C)OCO4)OC)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator